5-[3,4-Dihydro-1(2H)-quinolinyl]-2-(ethylsulfonyl)aniline
Overview
Description
5-[3,4-Dihydro-1(2H)-quinolinyl]-2-(ethylsulfonyl)aniline is a chemical compound with the molecular formula C17H20N2O2S . It has a molecular weight of 316.42 . This compound is used in various scientific research due to its unique structure.
Molecular Structure Analysis
The molecular structure of this compound consists of a dihydroquinolinyl group attached to an ethylsulfonyl aniline group . The exact structure can be found in the MOL file with the MDL Number: MFCD13562286 .Scientific Research Applications
Environmental Remediation
One of the applications of aniline derivatives is in environmental remediation, particularly in the elimination of contaminants from wastewater. Aniline and its derivatives, commonly used in the pharmaceutical and dye industries, pose potential detrimental effects on public health and aquatic species. Advanced Oxidation Processes (AOPs) have been identified as cost-effective and efficient technologies for the elimination of aniline and its derivatives from wastewater streams. This approach helps in mitigating the environmental and health risks associated with these compounds (Chaturvedi & Katoch, 2020).
Medicinal Chemistry and Pharmacology
Quinoline and its derivatives have been extensively studied for their broad spectrum of bioactivity, including potential therapeutic applications. The structural motif of quinoline, which is present in 5-[3,4-Dihydro-1(2H)-quinolinyl]-2-(ethylsulfonyl)aniline, is recognized for its significance in drug design. Recent advances in the chemistry and therapeutic potential of functionalized quinoline motifs highlight their substantial efficacies for future drug development. These compounds have demonstrated promising pharmacological activities across various areas, offering new opportunities for medicinal chemists to develop biomolecular quinolines for future therapeutic applications (Ajani, Iyaye, & Ademosun, 2022).
Anticancer Research
Quinoline derivatives are also being investigated for their anticancer properties. The exploration of new quinoline derivatives as anti-cancer agents focuses on vital signaling pathways and key biological macromolecules. With rational design and synthesis, these derivatives are utilized in medicinal chemistry, particularly in developing drugs or candidates for cancer treatment. This review emphasizes the classification of quinoline derivate drugs in the market or clinical trials into major categories based on their mechanisms, discussing their potential in anticancer research and the need for further investigation to overcome new challenges in this field (Man, Jeelani, Zhou, & Yang, 2020).
Safety and Hazards
Properties
IUPAC Name |
5-(3,4-dihydro-2H-quinolin-1-yl)-2-ethylsulfonylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S/c1-2-22(20,21)17-10-9-14(12-15(17)18)19-11-5-7-13-6-3-4-8-16(13)19/h3-4,6,8-10,12H,2,5,7,11,18H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBFFSNXFHRJUPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=C(C=C(C=C1)N2CCCC3=CC=CC=C32)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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